molecular formula C8H18O2Zn B1611370 zinc;2-methylpropan-2-olate CAS No. 4278-43-7

zinc;2-methylpropan-2-olate

Cat. No.: B1611370
CAS No.: 4278-43-7
M. Wt: 211.6 g/mol
InChI Key: DVGVEVPHJQJMPP-UHFFFAOYSA-N
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Description

Zinc tert-butoxide is a chemical compound with the molecular formula ( \text{C}8\text{H}{18}\text{O}_2\text{Zn} ). It is a white to yellow powder that is primarily used as a catalyst in organic synthesis. This compound is known for its utility in various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Mechanism of Action

Target of Action

Zinc tert-butoxide is primarily used as a catalyst in organic synthesis . It targets various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Mode of Action

Zinc tert-butoxide interacts with its targets through a process known as elimination . This process can occur in a single concerted step (proton abstraction at C α occurring at the same time as C β -X bond cleavage), or in two steps (C β -X bond cleavage occurring first to form a carbocation intermediate, which is then ‘quenched’ by proton abstraction at the alpha-carbon) . The bulkiness of tert-butoxide makes it difficult for the oxygen to reach the carbon (in other words, to act as a nucleophile). It is more likely to pluck off a proton, which is much more accessible than the electrophilic carbon .

Biochemical Pathways

Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Result of Action

The result of zinc tert-butoxide’s action is the formation of new compounds through various reactions such as esterification, transesterification, and aldol condensation . It also aids in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Action Environment

The action of zinc tert-butoxide can be influenced by various environmental factors. For instance, the nature of the electron-rich species is critical. A strong hindered base such as tert-butoxide can be used to direct the reaction towards elimination . Additionally, the solvent used can also influence the reaction .

Biochemical Analysis

Biochemical Properties

Zinc tert-butoxide plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, zinc tert-butoxide is involved in the catalytic equilibrium between zinc peroxide and zinc tert-butoxide in the presence of tert-butyl hydroperoxide (t-BuOOH) . This interaction is crucial for the zinc-mediated epoxidation process, which is essential for the synthesis of various organic compounds .

Cellular Effects

Zinc tert-butoxide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, zinc tert-butoxide has been shown to impact the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, zinc tert-butoxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of zinc tert-butoxide involves its interaction with biomolecules at the molecular level. Zinc tert-butoxide exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, zinc tert-butoxide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, zinc tert-butoxide can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc tert-butoxide can change over time due to its stability and degradation properties. Zinc tert-butoxide is known to be moisture-sensitive and can degrade when exposed to moisture . This degradation can lead to a decrease in its catalytic activity over time, affecting its long-term efficacy in biochemical reactions . Additionally, long-term exposure to zinc tert-butoxide in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of zinc tert-butoxide vary with different dosages in animal models. At low doses, zinc tert-butoxide can enhance enzyme activity and promote beneficial biochemical reactions . At high doses, zinc tert-butoxide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Zinc tert-butoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . For example, zinc tert-butoxide is a key component in the zinc-mediated epoxidation process, where it interacts with zinc peroxide and tert-butyl hydroperoxide to catalyze the formation of epoxides . These interactions can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism .

Transport and Distribution

Zinc tert-butoxide is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of zinc tert-butoxide in specific cellular compartments, where it can exert its catalytic effects . The distribution of zinc tert-butoxide within cells is crucial for its activity, as it needs to be present in the right location to interact with target biomolecules .

Subcellular Localization

The subcellular localization of zinc tert-butoxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, zinc tert-butoxide may be directed to the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes . The localization of zinc tert-butoxide within these compartments is essential for its activity and function, as it needs to be in close proximity to its target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc tert-butoxide can be synthesized by reacting zinc chloride with sodium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields zinc tert-butoxide along with sodium chloride as a byproduct .

Industrial Production Methods

In industrial settings, zinc tert-butoxide is produced using a sol-gel process. This involves the reaction of zinc tert-butoxide with hydrogen sulfide (H₂S) in a toluene solution at room temperature . This method is advantageous due to its simplicity and the mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

Zinc tert-butoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with zinc tert-butoxide include aldehydes, ketones, and esters. The reactions typically occur under mild conditions, often at room temperature, and in solvents such as THF or toluene .

Major Products Formed

The major products formed from reactions involving zinc tert-butoxide include esters, polymers, and heterocyclic compounds .

Properties

IUPAC Name

zinc;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVEVPHJQJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557060
Record name Zinc bis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4278-43-7
Record name Zinc bis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isatin and 5-methylisatin were purchased from Aldrich and used as received. 5-methoxyisatin was purchased from Oakwood and used as received. 4,6-Dibromoisatin was purchased from D-L Chiral Chemicals and was dissolved in methanol and copious purple solid impurities were removed by filtration. L-tert-Leucine was purchased from Chem-Impex and Boc protected prior to use. Magnesium Sulfate was purchased from Fisher and flame-dried under vacuum prior to use. Magnesium Bromide Diethyl Etherate (MgBr2 Et2O) was purchased from Aldrich and used as received. Methanol was purchased from Acros (99.8% anhydrous) and distilled at 1 atm from sodium metal prior to use or used as received. Potassium Carbonate was purchased from Fisher and dried at 80° C. under vacuum for 12 h prior to use. Pyrroidine was purchased from Aldrich and used as received. Sodium Borohydride was purchased from Aldrich and used as received. Sodium tert-Butoxide was purchased from Strem and used as received. Sodium Hydride (60 wt % in oil) was purchased from Strem and used as received. Sodium Periodate was purchased from Acros and used as received. Titanium Tetrachloride (TICl4) was purchased from Aldrich and used as received. Triethylamine was purchased from Aldrich and distilled from CaH2 prior to use. 2-(Trimethylsilyl)ethoxymethyl Chloride, technical grade (SEM-Cl) was purchased from Aldrich and used as received. p-Toluenesulfonic Acid Monohydrate was purchased from Aldrich and used as received. L-Valine Ethyl Ester Hydrochloride was purchased from Aldrich and used as received. Zinc tert-Butoxide was prepared by reaction of tert-butanol with diethylzinc. A flame-dried round bottom flask is purged with nitrogen, sealed with a septum and electrical tape, and charged with toluene (100 mL) and tert-butanol (1.8 mL, 19 mmol) by syringe. The solution is cooled to −78° C. and diethylzinc (Caution Pyrophoric!1.5 mL, 15 mmol) is added dropwise by syringe over 10 minutes. The reaction is allowed to warm to 22° C. and to stir for 18 h. The toluene is removed by distillation under nitrogen at 1 atm. and the resulting solid is dried under vacuum for 12 h. The solid is removed from the flask in a nitrogen-filled glovebox to afford 1.5 g (7.1 mmol, 46% yield) of a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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